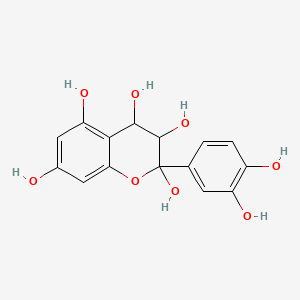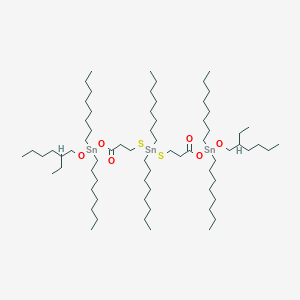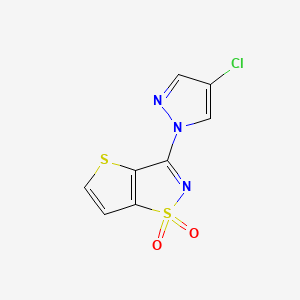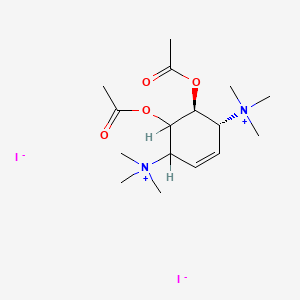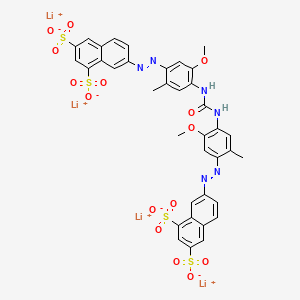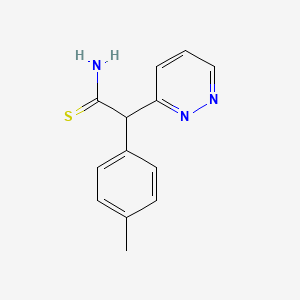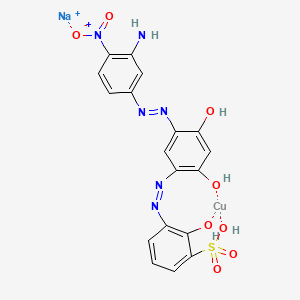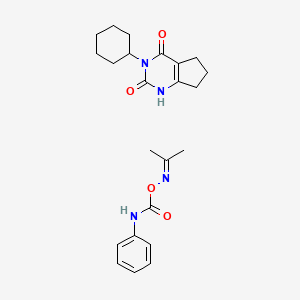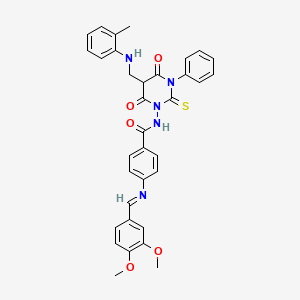
Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethoxyphenyl and methyleneamino groups. The tetrahydro-pyrimidinyl moiety is then synthesized and attached to the benzamide structure. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids.
Medicine
In medicine, Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- might be explored for its therapeutic potential. Researchers may study its effects on cellular pathways and its potential as a drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- include other benzamide derivatives with different substituents. Examples include:
- Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-oxo-1(2H)-pyrimidinyl)-
- Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)-
Uniqueness
The uniqueness of Benzamide, 4-(((3,4-dimethoxyphenyl)methylene)amino)-N-(tetrahydro-5-(((2-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
131528-81-9 |
|---|---|
Molecular Formula |
C34H31N5O5S |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]-N-[5-[(2-methylanilino)methyl]-4,6-dioxo-3-phenyl-2-sulfanylidene-1,3-diazinan-1-yl]benzamide |
InChI |
InChI=1S/C34H31N5O5S/c1-22-9-7-8-12-28(22)36-21-27-32(41)38(26-10-5-4-6-11-26)34(45)39(33(27)42)37-31(40)24-14-16-25(17-15-24)35-20-23-13-18-29(43-2)30(19-23)44-3/h4-20,27,36H,21H2,1-3H3,(H,37,40) |
InChI Key |
JRNBVLMSEMUBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2C(=O)N(C(=S)N(C2=O)NC(=O)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


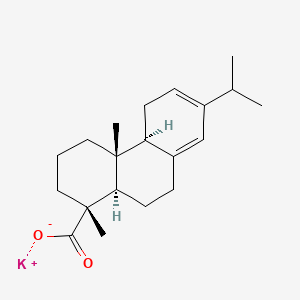
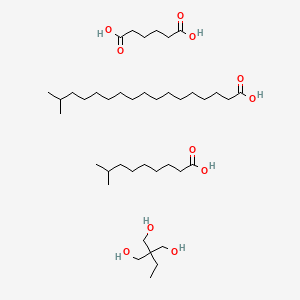
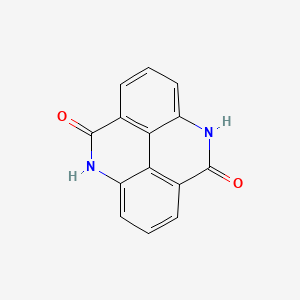
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
